

Quantum Mechanical Insights into the Electronic Landscape of Methylsilatrane

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Compound of Interest

Compound Name: **Methylsilatrane**

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A Technical Guide for Researchers and Drug Development Professionals

Methylsilatrane is a prominent member of the silatrane family, characterized by a unique transannular dative bond between the nitrogen and silicon atoms. This intramolecular interaction results in a hypervalent, pentacoordinate silicon atom, bestowing upon the molecule distinct chemical, physical, and biological properties. Understanding the electronic structure of **methylsilatrane** is paramount for elucidating its reactivity and mechanism of action, which is of significant interest in the fields of materials science and drug development. This technical guide provides an in-depth analysis of **methylsilatrane**'s electronic structure through the lens of quantum mechanical studies, presenting key data, computational methodologies, and logical workflows.

Computational Methodologies: The Quantum Mechanical Toolkit

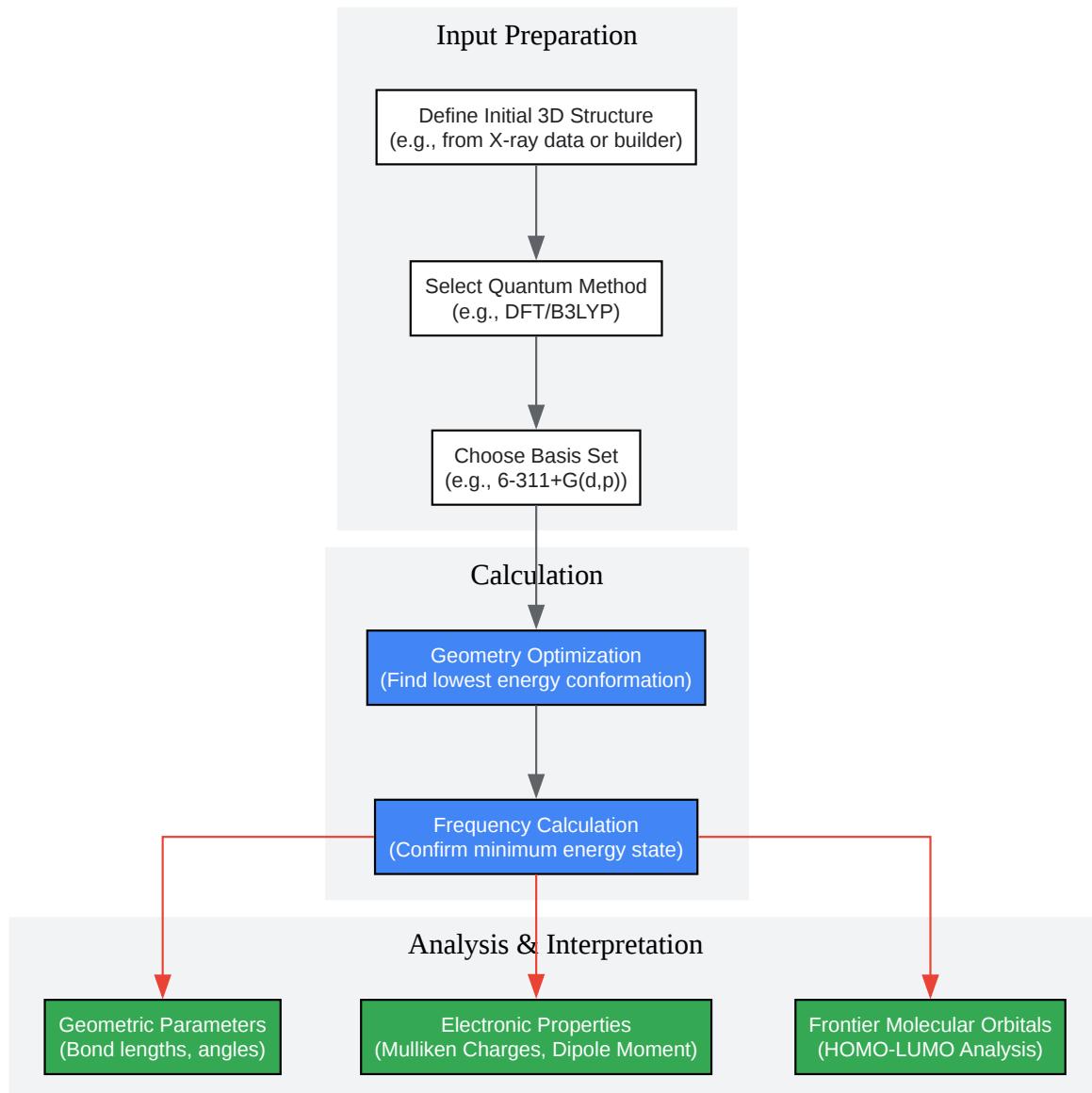
The electronic properties and geometric structure of **methylsilatrane** have been extensively investigated using a variety of quantum mechanical methods. These computational techniques provide detailed insights into molecular orbitals, charge distributions, and reaction pathways that are often challenging to probe experimentally.[\[1\]](#)

Key Computational Approaches:

- Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure of molecules.^[2] It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like **methylsilatrane**. Common functionals used in these studies include B3LYP and ωB97XD, paired with basis sets such as 6-31G* or 6-311+G(d,p).^{[2][3]}
- Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide highly accurate results for benchmarking purposes.
- Semi-empirical Methods: Methods like CNDO/2, INDO, and MNDO have also been applied to study **methylsilatrane**.^[4] These approaches use parameters derived from experimental data to simplify calculations, offering a faster but generally less accurate alternative to DFT and ab initio methods.^[4]

Typical Experimental Protocol (Computational Workflow):

A typical quantum mechanical study of **methylsilatrane** follows a structured workflow, from initial structure definition to the analysis of its electronic properties.

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Caption: A generalized workflow for quantum mechanical studies of **methylsilatrane**.

Geometric Structure: The Transannular Bond in Focus

A defining feature of **methylsilatrane** is the intramolecular N → Si dative bond, which significantly influences the molecule's geometry.^[1] The silicon atom adopts a distorted trigonal-bipyramidal geometry, with the nitrogen and the methyl group's carbon atom occupying the axial positions.^[1] Quantum mechanical calculations are crucial for determining the precise bond lengths and angles, which are in good agreement with experimental data from gas electron diffraction and X-ray crystallography.

Parameter	Method	Calculated Value	Experimental Value
Bond Lengths (Å)			
Si-N	DFT/B3LYP	~2.18 - 2.41	~2.16 - 2.40
Si-O	DFT/B3LYP	~1.65 - 1.67	~1.65
Si-C	DFT/B3LYP	~1.88 - 1.90	Not specified
Bond Angles (°)			
N-Si-O	DFT/B3LYP	~78.8 - 82.0	~78.8
O-Si-O	DFT/B3LYP	~116.0 - 118.0	~116.3

Note: Calculated values can vary depending on the specific functional and basis set used. Experimental values are from gas electron diffraction studies of silatrane.^{[5][6]}

Electronic Properties: Charge Distribution and Reactivity

The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. For **methylsilatrane**, understanding the charge distribution and frontier molecular orbitals is key to predicting its behavior in chemical and biological systems.

Mulliken Population Analysis and Dipole Moment:

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the electron distribution across the molecule.^{[7][8][9][10]} In **methylsilatrane**, the silicon atom is expected to be electropositive, while the nitrogen and oxygen atoms are

electronegative. This charge separation results in a significant molecular dipole moment, contributing to the molecule's solubility and interaction with polar environments.

Atom	Calculated Mulliken Charge (a.u.)
Si	+1.2 to +1.5
N	-0.6 to -0.8
O (average)	-0.5 to -0.7
C (methyl)	-0.4 to -0.6

Note: These are representative values from DFT calculations. The exact values are highly dependent on the basis set and population analysis scheme used.

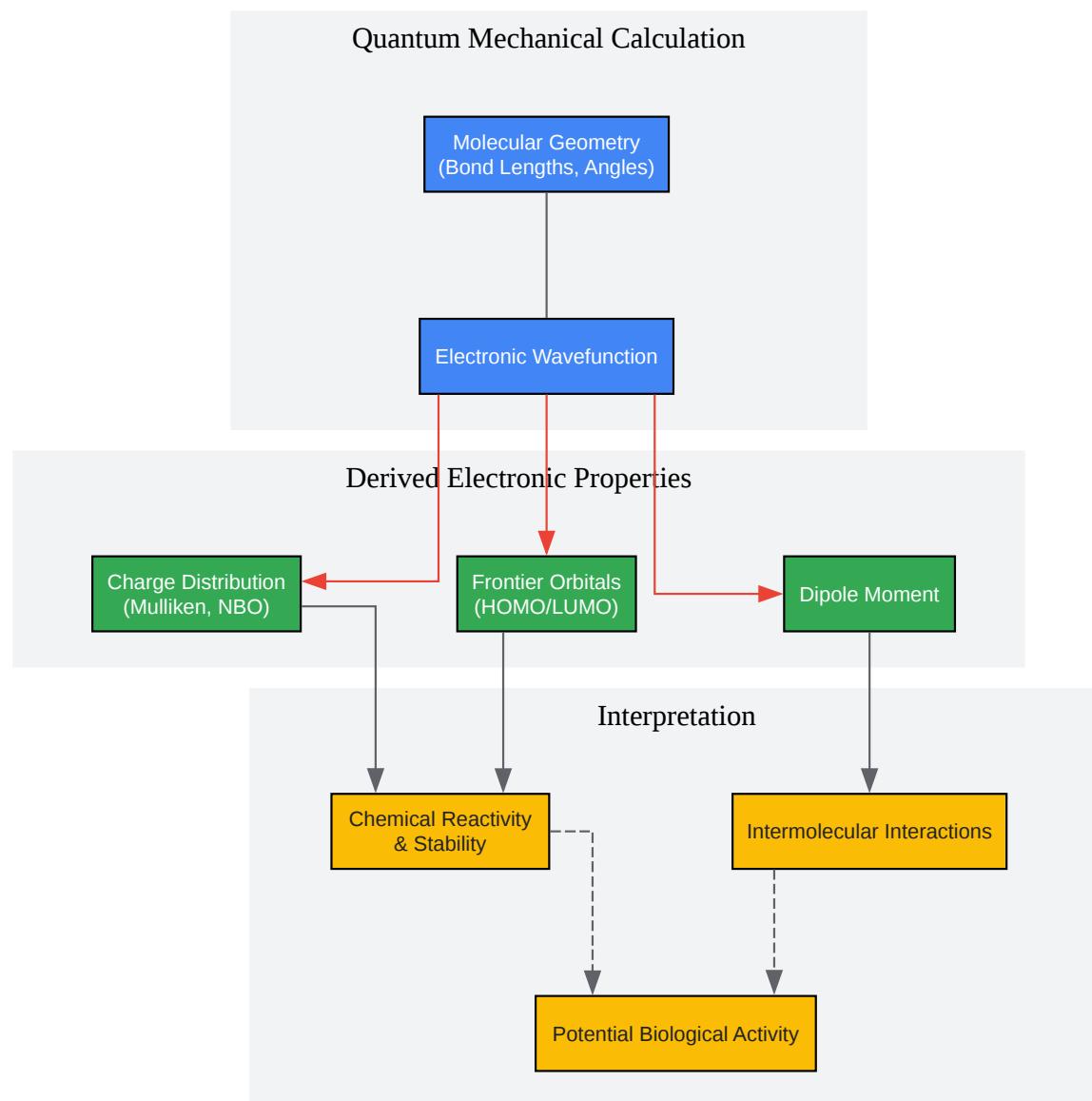
Frontier Molecular Orbitals (HOMO-LUMO Analysis):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[\[11\]](#)[\[12\]](#) The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and its ability to participate in charge transfer interactions.[\[11\]](#)[\[13\]](#) A smaller gap suggests higher reactivity.[\[11\]](#)[\[14\]](#)

Parameter	Calculated Value (eV)
HOMO Energy	~ -6.3 to -6.8
LUMO Energy	~ 1.8 to 2.2
HOMO-LUMO Gap (ΔE)	~ 8.1 to 9.0

Note: These values are typical for DFT calculations in the gas phase.

The relationship between the calculated geometric and electronic properties is a cornerstone of these quantum mechanical investigations. The optimized geometry provides the foundation for accurately calculating electronic descriptors, which in turn explain the molecule's reactivity and potential biological activity.



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Caption: The relationship between structure and electronic properties in **methylsilatrane**.

Conclusion

Quantum mechanical studies provide an indispensable framework for a deep understanding of **methylsilatrane**'s electronic structure. Methodologies like DFT allow for the accurate prediction of geometric parameters, charge distributions, and frontier orbital energies. This data collectively indicates that **methylsilatrane** is a polar molecule with a significant HOMO-LUMO gap, suggesting a balance of stability and reactivity centered around the unique N → Si transannular bond. For researchers in materials science and drug development, these computational insights are vital for designing novel silatrane derivatives with tailored properties and for elucidating their mechanisms of action at a molecular level.

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